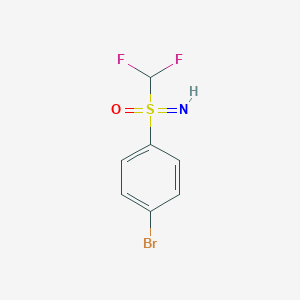
(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromophenyl)(difluoromethyl)imino-lambda6-sulfanone is a useful research compound. Its molecular formula is C7H6BrF2NOS and its molecular weight is 270.09. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Methods in Determining Antioxidant Activity
A review highlights the significance of various tests used to determine the antioxidant activity, emphasizing the critical role of antioxidants in fields ranging from food engineering to medicine. The described tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, leverage spectrophotometry to assess antioxidant capacity through chemical reactions, indicating their broad applicability in analyzing complex samples. This suggests potential research applications of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in antioxidant analysis, given its chemical structure that may interact in these assays (Munteanu & Apetrei, 2021).
Microbial Degradation of Environmental Pollutants
The environmental biodegradability of polyfluoroalkyl chemicals, which share some structural similarities with (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, has been reviewed to better understand their fate and impact. Studies focus on microbial degradation pathways, revealing insights into how such compounds might be broken down in the environment. This area of research could encompass the study of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, especially regarding its environmental stability and degradation products (Liu & Avendaño, 2013).
Environmental and Toxicological Studies of Brominated Compounds
Research on 2,4,6-Tribromophenol, a brominated compound, provides insights into the environmental concentrations, toxicology, and degradation products of brominated phenols. Given the structural similarity, (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane might be subject to similar environmental and toxicological concerns, warranting further investigation into its behavior and impacts in both abiotic and biotic systems (Koch & Sures, 2018).
Photocatalytic and Electrochemical Water Splitting
The use of metal sulfides in renewable energy applications, particularly in water splitting for hydrogen production, has been extensively reviewed. Metal sulfides' semiconducting properties, tunable electronic structures, and functional applications in photocatalytic and electrocatalytic hydrogen generation suggest potential research avenues for (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in similar applications. Its chemical structure could offer unique properties for water splitting reactions, making it a candidate for studying renewable energy solutions (Chandrasekaran et al., 2019).
Role in Plant Stress Adaptation
Hydrogen sulfide (H2S) plays a crucial role in plant stress tolerance and adaptation. Research into natural and artificial sources of H2S, including the transformation and transport mechanisms, suggests that (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane could be explored for its potential to release H2S or related compounds, thereby contributing to stress adaptation mechanisms in plants. This research direction might uncover novel agricultural applications, enhancing plant resilience against biotic and abiotic stressors (Ahmed et al., 2021).
Propriétés
IUPAC Name |
(4-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NOS/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOZXVFAHXHFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
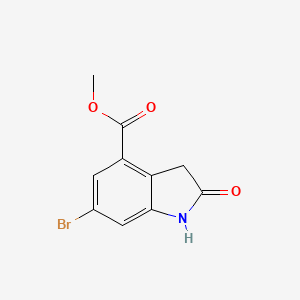
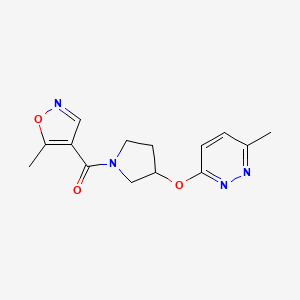
![3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2878403.png)




![5-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzoxazole](/img/structure/B2878415.png)
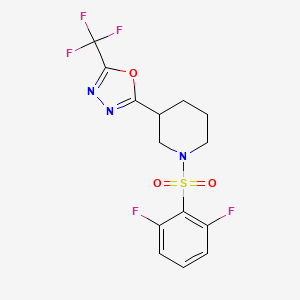
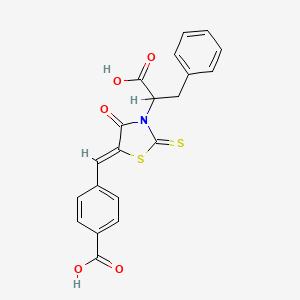
![2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878418.png)
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)

![N-(3,5-dimethoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2878422.png)
